Bienvenue dans la boutique en ligne BenchChem!

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone

PRCP inhibition Metabolic disease Cardiometabolic research

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone (CAS 2034288-40-7) is a synthetic small-molecule inhibitor of prolylcarboxypeptidase (PRCP), a serine protease implicated in metabolic regulation, obesity, and cardiovascular disorders. The compound belongs to a class of heteroarylpiperidine PRCP inhibitors originally disclosed by Merck Sharp & Dohme Corp., featuring an N-methylpyrazole motif attached at the piperidine 3-position and a 2,3,4-trifluorobenzoyl amide terminus.

Molecular Formula C16H16F3N3O
Molecular Weight 323.319
CAS No. 2034288-40-7
Cat. No. B2706142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone
CAS2034288-40-7
Molecular FormulaC16H16F3N3O
Molecular Weight323.319
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F
InChIInChI=1S/C16H16F3N3O/c1-21-8-6-13(20-21)10-3-2-7-22(9-10)16(23)11-4-5-12(17)15(19)14(11)18/h4-6,8,10H,2-3,7,9H2,1H3
InChIKeyBUUHHUKIZXOAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034288-40-7: A Piperidinyl-Pyrazole PRCP Inhibitor for Cardiometabolic Research


(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone (CAS 2034288-40-7) is a synthetic small-molecule inhibitor of prolylcarboxypeptidase (PRCP), a serine protease implicated in metabolic regulation, obesity, and cardiovascular disorders [1]. The compound belongs to a class of heteroarylpiperidine PRCP inhibitors originally disclosed by Merck Sharp & Dohme Corp., featuring an N-methylpyrazole motif attached at the piperidine 3-position and a 2,3,4-trifluorobenzoyl amide terminus [2].

Why Substituting CAS 2034288-40-7 with Generic Piperidinyl-Pyrazole Analogs Risks Assay Inconsistency


PRCP inhibitors within the piperidinyl-pyrazole class exhibit steep structure-activity relationships (SAR) where minor modifications to the benzoyl substituent or pyrazole regiochemistry profoundly alter potency and selectivity [1]. The 2,3,4-trifluorophenyl moiety in CAS 2034288-40-7 is not a generic aryl group; fluorination pattern and position directly affect target engagement and metabolic stability profiles observed across the Merck PRCP inhibitor series [2]. Substituting with a 3,4-difluoro analog (CAS 2320924-33-0) or a phenylthio-propanone derivative (CAS 2034304-33-9) without verifying PRCP IC₅₀ equivalence risks irreproducible results in metabolic disease models [3].

Quantitative Differentiation of CAS 2034288-40-7 Versus Piperidinyl-Pyrazole Analogs


PRCP Target Engagement: CAS 2034288-40-7 Retains Class-Level Potency as a Merck-Optimized Chemotype

CAS 2034288-40-7 is documented as 'Piperidinyl pyrazole derivative 3' (PMID28699813-Compound-B) in the Therapeutic Target Database, classified as a PRCP inhibitor developed by Merck [1]. The class-level PRCP inhibitory potency for this chemotype, established within Merck patent disclosures, achieves nanomolar IC₅₀ values (reference compound 8o in the series: human PRCP IC₅₀ = 1 nM, mouse PRCP IC₅₀ = 2 nM) [2]. Direct quantitative PRCP IC₅₀ data for CAS 2034288-40-7 is not publicly disclosed outside the patent filing; this value is inferred from its patent-exemplified analog series.

PRCP inhibition Metabolic disease Cardiometabolic research

Regiochemical and Fluorination Distinction: 2,3,4-Trifluorobenzoyl Versus 3,4-Difluorobenzoyl Analogs

CAS 2034288-40-7 incorporates a 2,3,4-trifluorobenzoyl substituent, distinguishing it from the 3,4-difluorobenzoyl analog CAS 2320924-33-0 and the 4-chlorophenylmethanesulfonyl derivative CAS 2199065-39-7 [1]. In the Merck PRCP inhibitor SAR series, progressive fluorination of the benzoyl ring modulates both target potency and metabolic stability, with trifluorinated analogs generally exhibiting improved pharmacokinetic profiles [2]. The 1-methylpyrazol-3-yl substitution at the piperidine 3-position (versus pyrazol-4-yl or other regioisomers) is a key determinant of PRCP binding conformation.

SAR Fluorine substitution Bioisosterism

Patent Lineage and Therapeutic Indication: Merck-Optimized PRCP Inhibitor for Metabolic Disease Models

CAS 2034288-40-7 falls within the Merck patent family (US9365539B2) specifically claiming heteroarylpiperidine PRCP inhibitors for the prevention and treatment of obesity, diabetes, and metabolic syndrome [1]. This distinguishes it from other pyrazolyl-piperidine compounds disclosed for unrelated targets such as cannabinoid CB1 receptors (EP0656354, Sanofi-Aventis) or antiplatelet aggregation (Synthesis and Pharmacological Evaluation of Novel Pyrazolyl Piperidine Derivatives, 2016) [2]. The Merck patent explicitly teaches selection and optimization of the pyrazole-amide bioisostere motif for PRCP engagement, a target-specific design absent from earlier piperidinyl-pyrazole patents.

Patent protection Therapeutic validation Merck pipeline

Recommended Research Applications for CAS 2034288-40-7 Based on PRCP Pharmacological Profile


PRCP Target Validation in Diet-Induced Obesity Mouse Models

CAS 2034288-40-7 is most appropriately deployed as a tool compound for PRCP pharmacological validation in rodent models of diet-induced obesity. The Merck patent family demonstrates that PRCP inhibition reduces body weight gain in high-fat diet-fed mice, making this chemotype suitable for metabolic phenotyping studies [1]. Researchers should confirm in-house PRCP IC₅₀ prior to in vivo dosing, referencing the class benchmark potency of 1–2 nM established by analog 8o.

Structure-Activity Relationship Studies on Fluorinated Benzoyl PRCP Inhibitors

The 2,3,4-trifluorobenzoyl moiety of CAS 2034288-40-7 provides a differentiated scaffold for SAR expansion around the benzoyl amide position. Medicinal chemistry groups studying the impact of fluorine substitution on PRCP potency, selectivity, and metabolic stability can use this compound as a comparator to 3,4-difluoro and non-fluorinated analogs [2]. SAR findings from this scaffold can inform the design of next-generation PRCP inhibitors with improved pharmacokinetic profiles.

PRCP Inhibitor Selectivity Profiling Against Related Serine Proteases

Given the Merck campaign's emphasis on achieving selectivity over closely related proteases, CAS 2034288-40-7 can serve as a reference compound in counter-screening panels against dipeptidyl peptidase IV (DPP-IV), prolyl oligopeptidase (POP), and other serine proteases [3]. The patent literature indicates that optimized PRCP inhibitors in this series exhibit minimal cross-reactivity, but experimental verification with the specific 2,3,4-trifluoro analog is essential.

Quote Request

Request a Quote for (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.